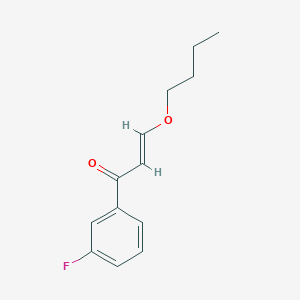
Pralidoxime Chloride
Übersicht
Beschreibung
Pralidoximchlorid ist eine Verbindung, die zur Familie der Oxime gehört, die für ihre Fähigkeit bekannt sind, an organophosphat-inaktivierte Acetylcholinesterase zu binden. Es wird hauptsächlich als Gegenmittel bei Organophosphatvergiftungen eingesetzt, die durch Kontakt mit bestimmten Pestiziden und Nervenkampfstoffen auftreten können . Pralidoximchlorid wird häufig in Kombination mit Atropin und entweder Diazepam oder Midazolam zur Behandlung solcher Vergiftungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Pralidoximchlorid wird durch Behandlung von Pyridin-2-carboxaldehyd mit Hydroxylamin zu Pyridin-2-aldoxim synthetisiert. Dieser Zwischenstoff wird dann mit Methyliodid alkyliert, um Pralidoxim als Iodidsalz zu erzeugen . Eine alternative Methode beinhaltet die Reaktion von Pyridin-2-aldoxim mit Methylmethansulfonat in Acetonitril, um 2-PAM-Mesylat zu erhalten, das dann mit trockenem Chlorwasserstoff in Isopropanol zu Pralidoximchlorid behandelt wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Pralidoximchlorid hergestellt, indem eine bestimmte Menge der Verbindung abgewogen und in Injektionswasser bei einer Temperatur unter 40 °C gelöst wird. Die Lösung wird dann auf einen pH-Wert von 2,5 bis 4,5 eingestellt, sterilisiert, filtriert und einer sterilen Abfüllung unterzogen. Das Endprodukt wird unter lichtschützendem Kühlbedingungen bei 2 °C bis 8 °C gelagert .
Wirkmechanismus
Target of Action
Protopam Chloride, also known as Pralidoxime, primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Organophosphates, a class of chemicals often found in pesticides, can bind to and inactivate acetylcholinesterase . This inactivation disrupts nerve function, leading to symptoms of organophosphate poisoning .
Mode of Action
Protopam Chloride acts by reactivating the inactivated acetylcholinesterase . It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase . This reactivation allows the enzyme to resume its role in nerve function, specifically the breakdown of accumulated acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Protopam Chloride is the cholinergic pathway . By reactivating acetylcholinesterase, Protopam Chloride allows for the breakdown of accumulated acetylcholine, a neurotransmitter . This action restores the normal functioning of neuromuscular junctions .
Pharmacokinetics
The pharmacokinetic properties of Protopam Chloride include its distribution, metabolism, and excretion. It has a volume of distribution of 0.6 to 2.7 L/kg . It is metabolized in the liver and excreted in the urine, with 80% excreted as metabolites and unchanged drug . The time to peak serum concentration is 5 to 15 minutes for intravenous administration and around 35 minutes for intramuscular administration . The elimination half-life is approximately 74 to 77 minutes .
Result of Action
The primary result of Protopam Chloride’s action is the relief of muscle weakness or paralysis caused by organophosphate poisoning . By reactivating acetylcholinesterase, it allows for the breakdown of accumulated acetylcholine, thereby restoring normal neuromuscular function . This is particularly critical in relieving paralysis of the muscles of respiration .
Biochemische Analyse
Biochemical Properties
Protopam Chloride plays a significant role in biochemical reactions. It acts by reactivating cholinesterase, an enzyme that is essential for normal nerve function . This reactivation occurs when Protopam Chloride binds to the phosphorylated cholinesterase, reversing the effects of the poison or drug .
Cellular Effects
Protopam Chloride has profound effects on various types of cells and cellular processes. It reverses muscle weakness or paralysis caused by a poison or certain drug overdose . It influences cell function by restoring the activity of cholinesterase, thereby allowing neuromuscular junctions to function normally .
Molecular Mechanism
The molecular mechanism of action of Protopam Chloride involves its binding interactions with biomolecules and its ability to reactivate cholinesterase. It binds to the phosphorylated cholinesterase, reversing the inactivation caused by the poison or drug . This reactivation allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protopam Chloride can change over time. It is stable in air and soluble in water . Its effects on cellular function, such as the reactivation of cholinesterase, can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Protopam Chloride can vary with different dosages in animal models. While specific dosage effects may depend on the particular model and the nature of the poisoning or overdose, Protopam Chloride is generally administered under physician supervision .
Metabolic Pathways
Protopam Chloride is involved in the metabolic pathway of cholinesterase reactivation. It interacts with the phosphorylated cholinesterase, reversing its inactivation . This interaction allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Transport and Distribution
Protopam Chloride is transported and distributed within cells and tissues via the bloodstream. The specific details of its transport and distribution may depend on the nature of the poisoning or overdose and the route of administration .
Subcellular Localization
The subcellular localization of Protopam Chloride is likely to be widespread due to its role in reactivating cholinesterase, an enzyme that is found throughout the body. The specific details of its localization and any effects on its activity or function may depend on the nature of the poisoning or overdose and the route of administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pralidoxime chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . An alternative method involves the reaction of pyridine-2-aldoxime with methyl methanesulfonate in acetonitrile to yield 2-PAM mesylate, which is then treated with dry hydrogen chloride in isopropanol to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by weighing a specific amount of the compound and dissolving it in injection water at a temperature below 40°C. The solution is then adjusted to a pH of 2.5 to 4.5, sterilized, filtered, and subjected to sterile filling. The final product is stored under lightproof refrigeration conditions at 2°C to 8°C .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pralidoximchlorid unterliegt hauptsächlich Substitutionsreaktionen. Es reagiert mit Organophosphaten, um die Phosphatesterbindung zu spalten, die zwischen dem Organophosphat und der Acetylcholinesterase gebildet wird . Diese Reaktion reaktiviert das Enzym, sodass es das angesammelte Acetylcholin abbauen und die normale neuromuskuläre Funktion wiederherstellen kann .
Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei der Synthese von Pralidoximchlorid verwendet werden, gehören Pyridin-2-carboxaldehyd, Hydroxylamin, Methyliodid, Methylmethansulfonat und trockener Chlorwasserstoff . Die Reaktionen werden typischerweise in Lösungsmitteln wie Acetonitril und Isopropanol unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von Pralidoximchlorid mit Organophosphaten gebildet wird, ist das reaktivierte Acetylcholinesterase-Enzym, das dann Acetylcholin abbauen und die normale neuromuskuläre Funktion wiederherstellen kann .
Wissenschaftliche Forschungsanwendungen
Pralidoximchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Gegenmittel bei Organophosphatvergiftungen eingesetzt, die aufgrund des weit verbreiteten Einsatzes von Organophosphatpestiziden ein großes öffentliches Gesundheitsproblem darstellen . In der medizinischen Chemie wird Pralidoximchlorid auf sein Potenzial untersucht, die Acetylcholinesterase zu reaktivieren und den Auswirkungen von Nervenkampfstoffen entgegenzuwirken . Es wird auch in der Forschung im Zusammenhang mit der Entwicklung neuer Gegenmittel und Behandlungen für chemische Kampfstoffe eingesetzt .
Wirkmechanismus
Pralidoximchlorid übt seine Wirkung aus, indem es die Acetylcholinesterase reaktiviert, ein Enzym, das durch Organophosphate gehemmt wird. Organophosphate binden an die esteratische Stelle der Acetylcholinesterase, was zur Inaktivierung des Enzyms führt . Pralidoximchlorid bindet an die anionische Stelle des Enzyms und verdrängt die Phosphatgruppe vom Serinrest, wodurch das aktive Enzym regeneriert wird . Dies ermöglicht es dem Enzym, das angesammelte Acetylcholin abzubauen und die normale neuromuskuläre Übertragung wiederherzustellen .
Vergleich Mit ähnlichen Verbindungen
Pralidoximchlorid ist Teil einer Familie von Gegenmitteln auf Oximgrundlage, zu denen Verbindungen wie Obidoxim, HI-6, Trimedoxime und Methoxim gehören . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, da sie alle darauf abzielen, die durch Organophosphate inhibierte Acetylcholinesterase zu reaktivieren . Pralidoximchlorid ist in seiner weit verbreiteten Verwendung und FDA-Zulassung einzigartig . Andere Oxime können unterschiedliche Wirksamkeitsprofile haben und werden in bestimmten Kontexten oder Regionen eingesetzt .
Eigenschaften
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Protopam Chloride (pyridine-2-aldoxime methochloride) interact with its target and what are the downstream effects?
A1: Protopam Chloride functions as a cholinesterase reactivator, primarily targeting organophosphate-inhibited acetylcholinesterase [, ]. Organophosphates bind to the active site of acetylcholinesterase, rendering it unable to break down acetylcholine, leading to a buildup of acetylcholine and subsequent cholinergic crisis. Protopam Chloride, through its oxime group, binds to the phosphate moiety of the organophosphate, effectively removing it from the enzyme and restoring acetylcholinesterase activity [, ]. This reactivation alleviates the cholinergic symptoms caused by organophosphate poisoning.
Q2: What is the mechanism of action of Protopam Chloride in the context of organophosphate poisoning?
A2: Organophosphates exert their toxic effects by inhibiting acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine at nerve synapses [, ]. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in a range of symptoms collectively known as cholinergic crisis. Protopam Chloride acts as a cholinesterase reactivator by binding to the organophosphate molecule that is bound to the acetylcholinesterase enzyme [, ]. This binding facilitates the removal of the organophosphate from the enzyme, allowing acetylcholinesterase to resume its normal function of breaking down acetylcholine and restoring normal nerve impulse transmission [, ].
Q3: Can Protopam Chloride be used to treat poisoning from all types of pesticides?
A3: No, Protopam Chloride is not effective against all types of pesticides. While it is a recognized antidote for organophosphate poisoning, it is contraindicated in cases of carbamate poisoning []. In fact, administering Protopam Chloride in carbamate poisoning may worsen the symptoms. Therefore, accurate identification of the poisoning agent is crucial before administering Protopam Chloride.
Q4: Is Protopam Chloride effective when used alone in treating organophosphate poisoning?
A4: While Protopam Chloride plays a crucial role in reactivating acetylcholinesterase, it is most effective when used in conjunction with atropine in treating organophosphate poisoning [, ]. Atropine works by blocking the action of excess acetylcholine at muscarinic receptors, providing synergistic relief from cholinergic symptoms alongside Protopam Chloride's enzyme reactivation capabilities.
Q5: Are there any instances where the use of Protopam Chloride is not recommended in organophosphate poisoning cases?
A5: Yes, there are specific organophosphate compounds for which the use of Protopam Chloride is not recommended. For example, in cases of poisoning with the insecticide Sevin (carbaryl) or Diazinon, Protopam Chloride has been reported to potentially exacerbate the toxic effects rather than provide an antagonistic effect []. This highlights the importance of accurate identification of the specific organophosphate involved in the poisoning to ensure appropriate and safe treatment.
Q6: Has Protopam Chloride been investigated for uses other than organophosphate poisoning?
A6: Interestingly, there has been research exploring the potential use of Protopam Chloride in managing multiple sclerosis []. A study reported that the administration of Protopam Chloride in multiple sclerosis patients led to temporary ophthalmological changes followed by improvements in motor function and behavior []. This suggests a potential link between cholinesterase activity and the pathophysiology of multiple sclerosis, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









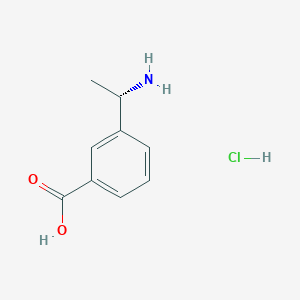
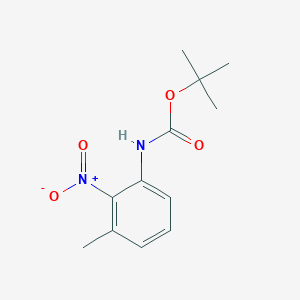

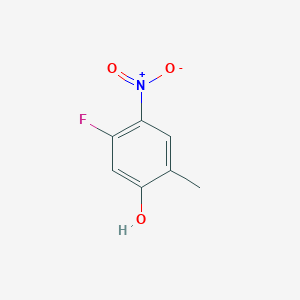
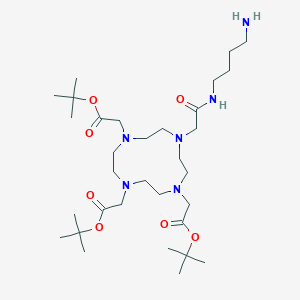
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)
